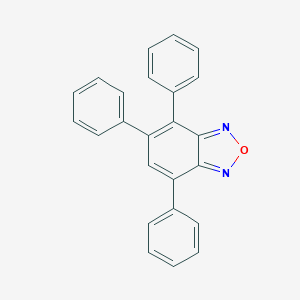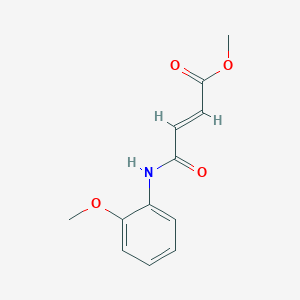
4,5,7-Triphenyl-2,1,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,7-Triphenyl-2,1,3-benzoxadiazole (TPBD) is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. TPBD is a fluorescent compound that has been used as a probe in biological studies, as well as a material for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. In
Mécanisme D'action
The mechanism of action of 4,5,7-Triphenyl-2,1,3-benzoxadiazole in biological systems is not fully understood, but it is believed to involve the binding of 4,5,7-Triphenyl-2,1,3-benzoxadiazole to specific targets such as amyloid fibrils or ROS. The binding of 4,5,7-Triphenyl-2,1,3-benzoxadiazole to these targets results in a change in the fluorescence properties of the compound, which can be detected and used for imaging or detection purposes.
Biochemical and Physiological Effects:
4,5,7-Triphenyl-2,1,3-benzoxadiazole has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for use in biological studies. However, the long-term effects of 4,5,7-Triphenyl-2,1,3-benzoxadiazole exposure on human health are not yet known, and further research is needed in this area.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5,7-Triphenyl-2,1,3-benzoxadiazole in lab experiments is its high selectivity for specific targets, which allows for precise imaging and detection. 4,5,7-Triphenyl-2,1,3-benzoxadiazole is also relatively easy to synthesize and has low toxicity, making it a safe and cost-effective option for researchers. However, 4,5,7-Triphenyl-2,1,3-benzoxadiazole has limitations in terms of its photostability and solubility, which can affect its performance in certain applications.
Orientations Futures
There are numerous future directions for research on 4,5,7-Triphenyl-2,1,3-benzoxadiazole, including the development of new synthesis methods to improve its photostability and solubility, the exploration of its potential applications in drug delivery and therapy, and the investigation of its long-term effects on human health. Additionally, 4,5,7-Triphenyl-2,1,3-benzoxadiazole could be used as a tool for the study of protein aggregation and other biological processes, which could have implications for the development of treatments for neurodegenerative diseases.
Méthodes De Synthèse
4,5,7-Triphenyl-2,1,3-benzoxadiazole can be synthesized using various methods, including the reaction of 2-aminophenol with benzaldehyde and triphenylphosphine oxide, or the reaction of 2-nitroaniline with benzaldehyde and zinc powder. The latter method is more commonly used due to its higher yield and simplicity.
Applications De Recherche Scientifique
4,5,7-Triphenyl-2,1,3-benzoxadiazole has been widely used as a probe in biological studies, particularly in fluorescence microscopy and imaging. 4,5,7-Triphenyl-2,1,3-benzoxadiazole has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's. 4,5,7-Triphenyl-2,1,3-benzoxadiazole has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. In addition, 4,5,7-Triphenyl-2,1,3-benzoxadiazole has been used as a material for the development of OLEDs and other optoelectronic devices due to its excellent photophysical properties.
Propriétés
Formule moléculaire |
C24H16N2O |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4,5,7-triphenyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C24H16N2O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-24(26-27-25-23)22(20)19-14-8-3-9-15-19/h1-16H |
Clé InChI |
GAXMCROZNGOTJM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=NON=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C3=NON=C23)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)

![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)
![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)
